molecular formula C14H16O3 B8630172 4-(3,3-Dimethylcyclobutanecarbonyl)benzoic acid

4-(3,3-Dimethylcyclobutanecarbonyl)benzoic acid

Cat. No. B8630172
M. Wt: 232.27 g/mol
InChI Key: SXXUADJRMBEEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927577B2

Procedure details

To a flask containing ethyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate (3.00 g, 12.0 mmol) was added anhydrous tetrahydrofuran (28.8 mL), methanol (28.8 mL), and 1 N sodium hydroxide (28.8 mL, 28.8 mmol). After 1 h, the reaction was concentrated to a white solid. The solid was the redissolved in 700 mL of water. With vigorous stirring, 1 N HCl (29.0 mL) was added dropwise and the suspension was stirred for 30 min. at room temperature. The solid was then collected with a Buchner funnel and the solid was washed two times with water. The solid was then azeotrophed with toluene to give 4-(3,3-dimethylcyclobutanecarbonyl)benzoic acid (2.15 g, 92% yield) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.21-8.15 (m, 2H), 8.01-7.94 (m, 2H), 3.91 (quin, J=8.9 Hz, 1H), 2.28-2.17 (m, 2H), 2.15-2.04 (m, 2H), 1.28 (s, 3H), 1.09 (s, 3H). MS (M-1): 231.4.
Name
ethyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Quantity
28.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[CH2:5][CH:4]([C:6]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)=[O:7])[CH2:3]1.O1CCCC1.[OH-].[Na+]>CO>[CH3:1][C:2]1([CH3:19])[CH2:3][CH:4]([C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:17][CH:18]=2)=[O:7])[CH2:5]1 |f:2.3|

Inputs

Step One
Name
ethyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate
Quantity
3 g
Type
reactant
Smiles
CC1(CC(C1)C(=O)C1=CC=C(C(=O)OCC)C=C1)C
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
28.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 700 mL of water
ADDITION
Type
ADDITION
Details
With vigorous stirring, 1 N HCl (29.0 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
The solid was then collected with a Buchner funnel
WASH
Type
WASH
Details
the solid was washed two times with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CC(C1)C(=O)C1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.